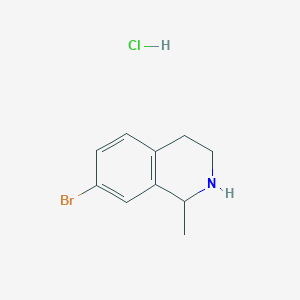![molecular formula C21H20N4O3 B2953193 1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902045-07-2](/img/structure/B2953193.png)
1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fused pyrido-pyrrolo-pyrimidine core, which is known for its biological activity and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. A common approach includes the following steps:
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core:
Introduction of the Benzyl Group:
Hydroxyethyl Substitution:
Final Functionalization:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
- Oxidized derivatives (e.g., carboxylic acids).
- Reduced derivatives (e.g., alcohols).
- Substituted derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Potential applications in the development of new drugs due to its biological activity.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry:
- Potential use in the development of new materials with specific properties.
- Investigated for its role in catalysis and other industrial processes.
Mechanism of Action
The mechanism by which 1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the core structure and may have similar biological activities.
Benzylated Pyrimidines: Compounds with benzyl groups attached to pyrimidine rings, which may exhibit similar reactivity.
Uniqueness:
- The specific combination of functional groups in 1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide provides unique chemical and biological properties.
- Its potential for diverse chemical modifications makes it a valuable compound for research and development.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
6-benzyl-N-(2-hydroxyethyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-6-5-10-24-18(14)23-19-16(21(24)28)12-17(20(27)22-9-11-26)25(19)13-15-7-3-2-4-8-15/h2-8,10,12,26H,9,11,13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIGRHBYOOGYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B2953110.png)
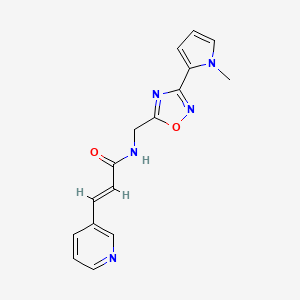
![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)
![2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)
![N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2953115.png)
![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2953116.png)
![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)
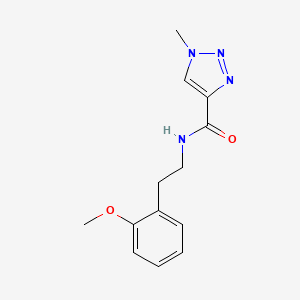
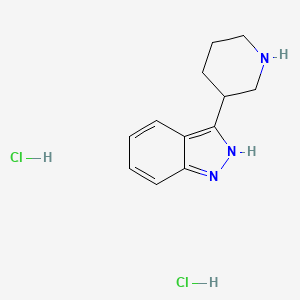
![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)
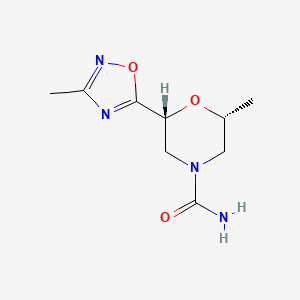
![N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B2953127.png)
![(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2953129.png)
